molecular formula C7H6ClN3 B1427367 2,3-Diamino-6-chlorobenzonitrile CAS No. 548457-80-3

2,3-Diamino-6-chlorobenzonitrile

Cat. No.: B1427367
CAS No.: 548457-80-3
M. Wt: 167.59 g/mol
InChI Key: FJSOJNZXBJCWNZ-UHFFFAOYSA-N
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Description

2,3-Diamino-6-chlorobenzonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a white to light yellow crystalline powder that is sparingly soluble in water. This compound has gained significant attention in scientific research due to its unique physical and chemical properties. It is commonly used in various fields of research and industry, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

2,3-Diamino-6-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound .

Preparation Methods

2,3-Diamino-6-chlorobenzonitrile can be synthesized through several methods. One common synthetic route involves the reduction of 2-amino-6-chloro-3-nitrobenzonitrile using hydrogen in the presence of a palladium catalyst . The reaction is typically carried out in acetic acid under high pressure for an extended period . Another method involves the ammoxidation of chlorotoluenes, which is an industrial process used to produce various chlorobenzonitriles .

Chemical Reactions Analysis

2,3-Diamino-6-chlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Diamino-6-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,3-Diamino-6-chlorobenzonitrile can be compared with other similar compounds, such as:

    2,6-Dichlorobenzonitrile: This compound is widely used as a herbicide and has different chemical properties and applications.

    2,4-Diamino-6-chlorobenzonitrile: Another similar compound with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

2,3-diamino-6-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOJNZXBJCWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548457-80-3
Record name 2,3-diamino-6-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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